N'-cyanocyclopropanecarboximidamide

Description

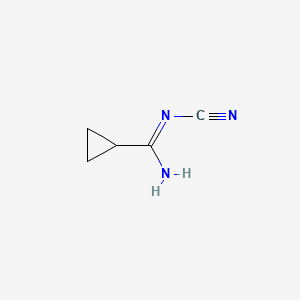

Structure

3D Structure

Properties

IUPAC Name |

N'-cyanocyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-8-5(7)4-1-2-4/h4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZYWAFGJXJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673667 | |

| Record name | N'-Cyanocyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211577-53-5 | |

| Record name | N'-Cyanocyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyanocyclopropanecarboximidamide

Precursor Chemistry and Starting Material Considerations

The principal starting materials for the synthesis of N'-cyanocyclopropanecarboximidamide are cyclopropanecarbonitrile (B140667) and dicyandiamide (B1669379) (also known as cyanoguanidine). Cyclopropanecarbonitrile provides the core cyclopropyl (B3062369) moiety and a nitrile group that serves as an electrophilic site for the key bond-forming reaction. Dicyandiamide is the source of the N'-cyanoimidamide portion of the final molecule.

The selection of these precursors is based on their commercial availability and the reactivity profiles that allow for a direct synthetic route. The stability of the three-membered cyclopropane (B1198618) ring under the reaction conditions is a critical factor, and the purity of both starting materials is essential for achieving a high yield and purity of the final product.

Reaction Pathways and Mechanistic Insights for Formation

The formation of this compound from its precursors proceeds through a nucleophilic addition to the nitrile group of cyclopropanecarbonitrile. This reaction is typically base-catalyzed, enhancing the nucleophilicity of dicyandiamide.

A one-pot synthesis is a common and efficient approach for preparing this compound. nih.gov This strategy involves the direct reaction of cyclopropanecarbonitrile and dicyandiamide in the presence of a suitable base. A strong base, such as potassium hydroxide (B78521), is often employed to deprotonate dicyandiamide, thereby generating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the nitrile in cyclopropanecarbonitrile. The resulting intermediate subsequently undergoes protonation to yield this compound. This one-pot method is favored due to its operational simplicity and efficiency. nih.gov

While less common for this specific target, multi-step synthetic routes are a theoretical possibility. Such an approach might involve the initial conversion of cyclopropanecarbonitrile into a more reactive intermediate, for instance, a cyclopropyl imidate. This intermediate could then be reacted with a source of cyanamide (B42294). However, the directness of the one-pot approach generally makes it the more practical and preferred method for synthesizing this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the nature and amount of the catalyst, and the reaction temperature.

The choice of solvent plays a significant role in the reaction's success. Polar aprotic solvents with high boiling points are generally preferred as they can effectively dissolve the reactants and the base, and they allow the reaction to be conducted at elevated temperatures.

A strong base is essential to catalyze the reaction. Potassium hydroxide is a frequently used and effective catalyst for this transformation. The stoichiometry of the base is a critical parameter to control; an insufficient amount can lead to an incomplete or slow reaction, while an excess may promote undesired side reactions.

The synthesis of this compound is typically carried out at elevated temperatures. The increased temperature provides the necessary activation energy for the nucleophilic addition to the nitrile group. The specific temperature range will depend on the solvent used but is often in the higher range to ensure a reasonable reaction rate.

The reaction is generally performed at atmospheric pressure. There is no substantial evidence in the available literature to suggest that the use of high pressure would offer any significant advantages for this particular synthesis.

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

| Reagent Name | Role in Synthesis |

| Cyclopropanecarbonitrile | Provides the cyclopropyl ring and the electrophilic nitrile carbon. |

| Dicyandiamide (Cyanoguanidine) | Acts as the nucleophile and the source of the N'-cyanoimidamide moiety. |

| Potassium Hydroxide | Serves as a strong base catalyst to deprotonate dicyandiamide. |

Table 2: Interactive Table of Synthetic Parameters Use the dropdowns to see typical conditions for the synthesis of this compound.

| Parameter | Value |

| Reaction Type | One-Pot Synthesis |

| Catalyst | Strong Base (e.g., KOH) |

| Solvent Type | Polar Aprotic |

| Typical Temperature | Elevated |

| Pressure | Atmospheric |

Chemical Transformations and Reactivity Profiles of N Cyanocyclopropanecarboximidamide

Reactions Involving the Imidamide Functionality

The imidamide group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This C=N double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles, analogous to the carbonyl carbon in amides and ketones. quora.comsavemyexams.comchemguide.co.uk

Nucleophilic Additions and Substitutions

The carbon atom of the imidamide functionality in N'-cyanocyclopropanecarboximidamide is an electrophilic center that readily undergoes nucleophilic addition. fiveable.me This reactivity is comparable to that of other carbonyl and imine compounds. msu.edu Nucleophiles attack the partially positive carbon atom, leading to the formation of a tetrahedral intermediate. fiveable.me

Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors, are expected to add irreversibly to the C=N bond. Subsequent workup would likely yield substituted amines. Weaker nucleophiles, such as alcohols, amines, and thiols, can also add to the imidamide, often in a reversible manner. These reactions can be catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom. msu.edu

The N'-cyano group influences this reactivity. While typical amides are less reactive than ketones toward nucleophiles due to resonance donation from the nitrogen lone pair, the electron-withdrawing nature of the cyano group in this compound is expected to reduce the electron-donating capacity of the adjacent nitrogen. quora.comquora.com This effect enhances the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack compared to a simple carboximidamide.

| Nucleophile Type | Expected Reaction | Potential Product | Reference |

|---|---|---|---|

| Strong (e.g., R-MgX, LiAlH₄) | Irreversible 1,2-Addition | Substituted Amines | ebsco.comallrounder.ai |

| Weak (e.g., R-OH, R-NH₂) | Reversible Addition (Acid-Catalyzed) | Hemiaminal-like Adducts | msu.edu |

| N- and S-Nucleophiles | Nucleophilic Substitution | Substituted Imidamides | utlib.eeetis.ee |

Condensation Reactions

Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water or ammonia (B1221849). wikipedia.orglabxchange.org The imidamide functionality, with its nucleophilic and electrophilic sites, is a prime candidate for participating in condensation reactions to form various nitrogen-containing heterocyles. rsc.org

For instance, condensation of this compound with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine-based ring systems. Similarly, reactions with α-haloketones could provide access to imidazole (B134444) derivatives. These transformations are central to medicinal chemistry for building complex molecular scaffolds. d-nb.inforesearchgate.net The synthesis of various N-heterocycles from amidine precursors via C-N/C-C bond formation is a well-established strategy in organic synthesis. rsc.org

| Reactant | Reaction Type | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Cyclocondensation | Pyrimidines | rsc.org |

| α-Haloketone | Cyclocondensation | Imidazoles | rsc.org |

| Substituted Phenyl Isocyanates | Condensation | Substituted Carboximidamides | rsc.org |

| Sulfonamides | Condensation | Sulfonyl-carboximidamides | d-nb.info |

Reactivity of the Cyano Group in Synthetic Contexts

The cyano (nitrile) group is a versatile functional group that can undergo a range of transformations, including cycloadditions, hydrolysis, and reduction. fiveable.meebsco.com

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can act as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com These reactions provide a powerful, atom-economical method for constructing five-membered nitrogen-containing heterocycles. sci-rad.com For example, reaction with azides can yield tetrazoles, while reaction with nitrile oxides can produce oxadiazoles.

The reactivity of the nitrile in cycloadditions can be influenced by the substituent. The N'-cyano group in the target molecule is part of an N-cyanoimidamide structure, which is related to N-cyanoguanidines. Research on related systems, such as the reaction of 2-cyanoacetamidines with heterocyclic azides, has demonstrated that the cyano group can participate in cycloadditions that, followed by rearrangement, yield complex diheterocyclic systems. beilstein-journals.org This suggests that this compound could serve as a precursor to novel triazole-containing structures.

Nitrile Hydrolysis and Reduction Pathways

The cyano group can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. ebsco.com In the context of this compound, hydrolysis of the N-cyano group is of particular interest. This transformation would be analogous to the hydrolysis of cyanate, which yields urea (B33335). epa.gov Therefore, controlled hydrolysis could potentially convert the N'-cyanoimidamide moiety into a cyclopropyl-substituted urea derivative. This reaction likely proceeds through the formation of a carbamate-like intermediate.

Reduction of the cyano group offers a direct pathway to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the C≡N triple bond into a -CH₂-NH₂ group. allrounder.ai Catalytic hydrogenation using catalysts such as palladium or nickel is also a common method. allrounder.aiallrounder.ai Applying these methods to this compound would be expected to reduce the cyano group, yielding a substituted aminomethyl-imidamide derivative.

| Reaction | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Urea derivative (from N-cyano group) | epa.govnih.gov |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | allrounder.ailibretexts.org |

| Reduction | H₂, Pd/C or Ni | Primary Amine (-CH₂NH₂) | allrounder.ai |

| Cycloaddition | Organic Azides (e.g., R-N₃) | Tetrazole | sci-rad.combeilstein-journals.org |

Transformations Affecting the Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is not an inert spectator. The presence of the vicinal electron-donating cyclopropyl (B3062369) group and the electron-withdrawing N'-cyanoimidamide group classifies it as a donor-acceptor (D-A) cyclopropane. researchgate.net These "spring-loaded" systems are activated towards ring-opening reactions due to the polarized C-C bond and inherent ring strain. d-nb.info

Lewis acids can catalyze the ring-opening of D-A cyclopropanes to form a 1,3-zwitterionic intermediate. rsc.orgresearchgate.net This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions. For example, a three-component reaction involving a D-A cyclopropane, a nucleophile (like a sulfonamide), and an electrophile (like an N-halosuccinimide) can lead to a 1,3-bifunctionalized acyclic product. d-nb.info

Furthermore, D-A cyclopropanes are excellent partners in formal [3+2] annulation reactions with various dipolarophiles, such as indoles, aldehydes, and imines, to construct five-membered rings. rsc.orgbohrium.com The reaction of this compound with indoles, for instance, could be catalyzed by a Lewis acid to produce complex polycyclic indoline (B122111) frameworks containing multiple stereocenters. rsc.org The specific reaction pathway—whether it's a ring-opening or a cycloaddition—can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Ring-Opening Reactions and Rearrangements

No specific ring-opening reactions or rearrangements for this compound have been reported in the scientific literature.

Stereochemical Aspects of Cyclopropane Modifications

There is no available information regarding the stereochemical outcomes of reactions involving the cyclopropane ring of this compound.

Derivatization Strategies for Functional Group Elaboration

Specific strategies for the derivatization of the functional groups present in this compound have not been described in published research.

Advanced Spectroscopic and Structural Characterization of N Cyanocyclopropanecarboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like N'-cyanocyclopropanecarboximidamide. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all signals, especially in complex derivatives. canterbury.ac.nz

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupled protons. For this compound, COSY would reveal correlations between the methine proton (H1) and the methylene (B1212753) protons (H2/H3) of the cyclopropane (B1198618) ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals of the cyclopropane ring to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which is vital for conformational and stereochemical analysis. nsf.govthieme-connect.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values based on analogous structures and chemical shift theory.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (CH) | ~1.5 - 1.8 | ~18 - 25 | C(imidamide), C2/C3 |

| C2/C3 (CH₂) | ~0.9 - 1.2 | ~10 - 15 | C1, C(imidamide) |

| C(imidamide) | - | ~160 - 165 | H1, H2/C3, NH |

| C(cyano) | - | ~115 - 120 | NH |

Elucidation of Stereochemical Features and Conformational Analysis

For substituted derivatives of this compound, determining the stereochemistry of the cyclopropane ring is critical.

Coupling Constants (J-values): The magnitude of the proton-proton coupling constants (³JHH) on the cyclopropane ring can help determine the relative stereochemistry. Typically, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). thieme-connect.com For example, in a disubstituted cyclopropane derivative, a larger J value (e.g., 7-10 Hz) between two protons would suggest a cis relationship, while a smaller value (e.g., 4-7 Hz) would indicate a trans relationship.

NOESY for Conformational Analysis: NOESY experiments can reveal through-space interactions, providing insights into the preferred conformation of the molecule. For instance, NOE cross-peaks between protons on the cyclopropane ring and substituents on the imidamide nitrogen could indicate a specific rotational conformer is more populated in solution. This is a standard method for analyzing the stereochemistry of cyclopropane-containing compounds. nsf.govcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural details through fragmentation analysis. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. nih.gov For this compound (C₅H₆N₄), the exact mass of the molecular ion can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₅H₆N₄ | [M+H]⁺ | 123.06652 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. nationalmaglab.org The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. nih.govresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Loss of Cyanamide (B42294): Cleavage of the N-C bond to lose a neutral cyanamide molecule (H₂NCN).

Cleavage of the Cyclopropane Ring: The strained three-membered ring can undergo fragmentation, leading to characteristic losses. msu.edu

Loss of the Cyano Group: Loss of a cyanide radical or HCN.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 123.07)

| Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|

| 81.07 | [M+H - H₂NCN]⁺ |

| 96.06 | [M+H - HCN]⁺ |

| 68.05 | [C₄H₆N]⁺ (from cyclopropylcarbonyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-muenster.de They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds. Key expected absorptions for this compound would include a sharp, strong peak for the C≡N stretch, strong absorptions for the C=N stretch, and characteristic N-H stretching and bending bands for the amine and imine groups. msu.eduuobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds. clinmedjournals.orgrsc.org Therefore, it would be particularly useful for observing the symmetric vibrations of the cyclopropane ring and the C≡N bond, which also gives a strong Raman signal.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (Amine/Imine) | Stretch | 3200 - 3400 | Medium-Strong | Weak |

| C-H (Cyclopropane) | Stretch | 3000 - 3100 | Medium | Medium |

| C≡N (Nitrile) | Stretch | 2210 - 2240 | Strong | Strong |

| C=N (Imidamide) | Stretch | 1640 - 1680 | Strong | Medium |

| N-H | Bend | 1580 - 1650 | Medium | Weak |

| C-N | Stretch | 1200 - 1350 | Medium | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption spectrum of this compound is primarily defined by the chromophores within its structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. mdpi.com The key electronic transitions expected are associated with the N'-cyanoimidamide group.

The N'-cyanoimidamide moiety, -C(=NH)-NH-CN, contains both π electrons (in the C=N and C≡N double and triple bonds) and non-bonding (n) electrons on the nitrogen atoms. The presence of these electrons allows for specific types of electronic transitions when the molecule absorbs UV radiation. ijrti.org The principal transitions for unsaturated organic compounds are:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. ijrti.org For the N'-cyanoimidamide group, the conjugated system of the imine and nitrile functionalities would give rise to such absorptions.

n → π* (n to pi-star) transitions: These occur when an electron from a non-bonding orbital (a lone pair on a nitrogen atom) is promoted to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy and intensity compared to π → π* transitions. ijrti.orglibretexts.org

The cyclopropyl (B3062369) group, while a saturated ring, can influence the electronic properties of the attached chromophore. Its strained ring system has orbitals with significant p-character, allowing it to participate in conjugation with adjacent unsaturated systems. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to analogous compounds without the cyclopropyl ring.

In related molecules, the electronic transitions can be observed and analyzed. For instance, studies on various substituted pyrimidines and dixanthogens show distinct n → π* and π → π* transitions, with their positions influenced by solvent polarity. researchgate.net Hydrogen bonding with polar solvents can stabilize the non-bonding orbitals, leading to a hypsochromic shift (blue shift, to shorter wavelengths) of n → π* transitions. libretexts.org

Computational studies, such as those using time-dependent density functional theory (TD-DFT), are powerful tools for predicting and interpreting electronic spectra, as demonstrated in the analysis of cyanopyrazine-2-carboxamide derivatives and various imide anion radicals. researchgate.netresearchgate.net Such methods could elucidate the specific wavelengths and intensities of absorption for this compound.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Chromophore Moiety | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | C=N and C≡N | 200-250 nm | High (ε > 1,000) |

Note: The exact λmax and molar absorptivity (ε) values would require experimental measurement.

X-Ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pan.pl While a specific crystal structure for this compound is not publicly documented, analysis of related structures provides insight into the expected molecular geometry and intermolecular interactions.

The structural determination of derivatives and related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and various amidine-based salts, has been successfully achieved using single-crystal X-ray diffraction. mdpi.comrsc.org These studies provide detailed information on bond lengths, bond angles, and crystal packing.

For this compound, a crystallographic analysis would reveal:

Molecular Conformation: The relative orientation of the cyclopropane ring and the N'-cyanoimidamide group. The planarity of the imidamide and cyano groups would be a key feature.

Bond Parameters: Precise measurements of the C-C bonds within the strained cyclopropane ring and the C-N, C=N, and C≡N bond lengths of the functional group. For example, in a related cyclopropane derivative, C-C bond lengths were confirmed to be in the range of 1.50–1.52 Å.

Intermolecular Interactions: The N-H groups of the imidamide are strong hydrogen bond donors, and the nitrogen atoms of the imine and nitrile groups are hydrogen bond acceptors. In the solid state, it is highly probable that this compound would form an extensive network of intermolecular hydrogen bonds, influencing its crystal packing and physical properties like melting point and solubility. The crystal structure of 4-{[(cyanoimino)(methylsulfanyl)methyl]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one demonstrates how such cyanoimino groups engage in crystal packing. researchgate.net

The table below summarizes the kind of data that would be obtained from a successful X-ray crystallographic study.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Description | Expected Value/System |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Dependent on packing |

| Z | The number of molecules per unit cell. | e.g., 4 |

| Key Bond Lengths (Å) | C-C (cyclopropyl), C=N, N-C, C≡N | ~1.51 Å, ~1.28 Å, ~1.33 Å, ~1.16 Å |

Note: This data is illustrative and based on general values for similar functional groups.

Computational Chemistry and Theoretical Studies on N Cyanocyclopropanecarboximidamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N'-cyanocyclopropanecarboximidamide, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory would be utilized. nih.govfrontiersin.org These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure.

Key properties that would be determined include:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an estimate of the molecule's kinetic stability and electronic excitation energy.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. This is fundamental to understanding bonding and intermolecular interactions.

Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the charges on each atom, offering insights into the polarity of bonds and potential sites for nucleophilic or electrophilic attack. nih.gov

Bond Order Analysis: This would quantify the nature of the chemical bonds (single, double, triple) within the molecule, including the unique strained bonds of the cyclopropane (B1198618) ring and the delocalization within the cyanocyclopropanecarboximidamide moiety.

A hypothetical data table summarizing such findings would resemble the following:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Value eV | e.g., B3LYP/6-311+G(d,p) |

| LUMO Energy | Value eV | e.g., B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Value eV | e.g., B3LYP/6-311+G(d,p) |

| Dipole Moment | Value Debye | e.g., B3LYP/6-311+G(d,p) |

| NBO Charge on Cyano N | Value e | e.g., B3LYP/6-311+G(d,p) |

| NBO Charge on Imidamide N | Value e | e.g., B3LYP/6-311+G(d,p) |

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the geometry and conformational possibilities of molecules the size of this compound. nih.govrsc.org

A DFT study would involve:

Geometry Optimization: This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. The presence of the cyclopropane ring introduces significant strain, which would be a key feature of the optimized geometry. nih.gov

Conformational Analysis: Molecules can often exist in multiple spatial arrangements called conformers. By systematically rotating bonds, particularly around the single bonds connecting the cyclopropane ring and the carboximidamide group, a potential energy surface can be mapped. This would identify the most stable conformers and the energy barriers between them.

A table of predicted geometric parameters would be generated:

| Parameter | Optimized Value | Method/Basis Set |

| C-C (cyclopropane) | Value Å | e.g., ωB97X-D/6-311G(d,p) |

| C-C (ring-carboximidamide) | Value Å | e.g., ωB97X-D/6-311G(d,p) |

| C=N (imidamide) | Value Å | e.g., ωB97X-D/6-311G(d,p) |

| C≡N (cyano) | Value Å | e.g., ωB97X-D/6-311G(d,p) |

| C-C-C (cyclopropane angle) | Value ° | e.g., ωB97X-D/6-311G(d,p) |

| Dihedral Angle (e.g., N-C-C-N) | Value ° | e.g., ωB97X-D/6-311G(d,p) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the peaks corresponding to specific bond stretches (e.g., C≡N, N-H, C=N) and bends would be predicted. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov

A comparative table would look like this:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: ν(C≡N) | Value cm⁻¹ | Value cm⁻¹ |

| IR: ν(N-H) | Value cm⁻¹ | Value cm⁻¹ |

| ¹³C NMR: δ (C≡N) | Value ppm | Value ppm |

| ¹H NMR: δ (cyclopropane) | Value ppm | Value ppm |

| UV-Vis: λmax | Value nm | Value nm |

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions, computational modeling could elucidate the underlying mechanisms. This involves:

Mapping Reaction Pathways: The potential energy surface along a proposed reaction coordinate would be calculated to trace the energetic profile of a reaction from reactants to products.

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Locating the TS structure and calculating its energy is crucial for determining the activation energy of the reaction, which governs the reaction rate. industrialchemicals.gov.au

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the reactants and products.

For a hypothetical reaction, the following data would be sought:

| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |

| Activation Energy (Ea) | Value | e.g., CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G |

| Reaction Enthalpy (ΔH) | Value | e.g., CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G |

Molecular Dynamics Simulations for Dynamic Behavior (If applicable)

If the dynamic behavior of this compound, for instance in solution or interacting with a biological target, were of interest, molecular dynamics (MD) simulations would be employed. biorxiv.orgmdpi.com MD simulations model the movement of atoms and molecules over time based on a force field.

An MD study could provide insights into:

Conformational Flexibility: How the molecule's shape changes over time in a given environment.

Solvation Effects: How solvent molecules arrange around the solute and influence its behavior. This can be studied using explicit solvent molecules or implicit solvation models. nih.gov

Intermolecular Interactions: If studying the interaction with another molecule (e.g., a protein), MD can reveal the binding mode, key interacting residues, and the stability of the complex.

A summary of an MD simulation setup would be tabulated as follows:

| Parameter | Specification |

| Force Field | e.g., GAFF, AMBER |

| Solvent Model | e.g., TIP3P water |

| Ensemble | e.g., NPT (isothermal-isobaric) |

| Simulation Time | e.g., 100 ns |

| Temperature | e.g., 298 K |

| Pressure | e.g., 1 atm |

Role of N Cyanocyclopropanecarboximidamide As a Synthetic Building Block

Applications in the Construction of Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. nih.gov The amidine functionality is a cornerstone in the synthesis of many such systems.

Pyrimidines and imidazoles are fundamental heterocyclic motifs in medicinal chemistry. nih.govcem.com The most common route to pyrimidines is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgmdpi.com Given this, N'-cyanocyclopropanecarboximidamide is a logical precursor for 2-cyclopropyl-substituted pyrimidines. The reaction would involve the cyclocondensation of the amidine with a suitable three-carbon partner.

While direct examples using this compound are not extensively documented, the reactivity of the closely related cyclopropanecarboximidamide (B1267694) has been demonstrated. For instance, in an iron-catalyzed multicomponent reaction, cyclopropanecarboximidamide reacts with an isocyanide and a diazo compound to furnish highly substituted aminopyrimidines. nih.govvu.nl This demonstrates the feasibility of incorporating the cyclopropylamidine core into a pyrimidine (B1678525) ring.

Table 1: Synthesis of Pyrimidine Derivatives from Amidines

| Amidine Reactant | Other Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropanecarboximidamide | tert-Butyl isocyanide, Ethyl diazoacetate | TBA[Fe], DCE, 80 °C | 2-Cyclopropyl-pyrimidinone derivative | nih.gov, vu.nl |

| Benzamidine | Alcohols (up to 3) | Iridium-pincer complex | Substituted pyrimidine | organic-chemistry.org |

| General Amidine | β-Dicarbonyl compound | Acid or Base catalyst | 2-Substituted pyrimidine | wikipedia.org |

Similarly, imidazole (B134444) synthesis often relies on the condensation of an amidine with an α-haloketone (Wallach synthesis) or the cyclization of intermediates derived from α-dicarbonyl compounds, aldehydes, and ammonia (B1221849) (Debus-Radziszewski synthesis). researchgate.netwjpsonline.comderpharmachemica.com The use of this compound in such reactions would be expected to yield 2-cyclopropyl-imidazoles. The N'-cyano group could potentially influence the reaction course, possibly by being eliminated or by participating in a subsequent cyclization step under specific conditions.

The N'-cyanoamidine functionality is a precursor to other important heterocyclic systems beyond pyrimidines and imidazoles. For example, N'-cyanoamidines can be key intermediates in the synthesis of substituted 1,3,5-triazines. They can also participate in cycloaddition reactions to form various other nitrogen-containing rings. mit.edu The presence of the cyclopropyl (B3062369) group adds another layer of synthetic potential, making this compound an attractive starting material for novel cyclopropyl-annulated or substituted heterocycles.

Utility in the Preparation of Complex Organic Scaffolds

The creation of novel molecular structures for applications in drug discovery and materials science is a primary goal of modern organic synthesis. The unique structural features of this compound make it a valuable tool in this endeavor.

The combination of a rigid, strained cyclopropane (B1198618) ring with a flexible and reactive amidine system allows for the design of unique three-dimensional molecular shapes. The cyclopropyl group is a well-known bioisostere for phenyl rings or gem-dimethyl groups and can impart favorable metabolic stability or binding conformations to a molecule. Synthetic strategies can be envisioned where the amidine portion is used as a handle to build a larger scaffold, with the cyclopropyl group providing a key structural element.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. scilit.comrsc.org Amidines are frequently employed in MCRs. organic-chemistry.orgbeilstein-journals.org

The successful use of cyclopropanecarboximidamide in an iron-catalyzed MCR to produce pyrimidinones (B12756618) strongly suggests that this compound could be a valuable component in similar transformations. nih.govvu.nl Its integration into MCRs would allow for the rapid generation of libraries of diverse cyclopropyl-containing heterocyclic compounds, which is a highly desirable strategy in high-throughput screening for new drug candidates.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Scaffold | Reference (Analogue) |

|---|---|---|---|

| Iron-Catalyzed Carbene Transfer/Cyclization | Isocyanide, Diazo compound | Substituted Pyrimidinone | nih.gov, vu.nl |

| Ugi-type Reaction | Isocyanide, Aldehyde, Carboxylic Acid | α-Acylaminoamide with cyclopropylamidine side chain | mdpi.com |

Precursor in Target-Oriented Synthesis (Excluding direct product evaluation)

In target-oriented synthesis, the goal is the construction of a specific, often complex, molecule. This compound can serve as a key precursor for introducing the cyclopropyl-amidine or cyclopropyl-pyrimidine motif into a larger synthetic target. The N'-cyano group offers a reactive handle that can be transformed into other functional groups or used as a protecting group that activates the amidine for certain reactions before being removed. This strategic utility makes it a valuable intermediate in multi-step syntheses aimed at complex natural products or rationally designed therapeutic agents.

Emerging Research Avenues and Future Perspectives for N Cyanocyclopropanecarboximidamide

Development of Novel Catalytic Transformations

The synthesis of N'-cyanocyclopropanecarboximidamide and its derivatives could be significantly advanced by the development of novel catalytic transformations. Current synthetic routes to cyanoguanidines often involve multi-step processes. drugdesign.org Modern catalytic methods could offer more efficient and atom-economical alternatives.

One promising approach involves the direct catalytic coupling of cyclopropanecarboxamide (B1202528) with a cyanating agent. While specific catalysts for this exact transformation have not been reported, advancements in C-N bond formation using transition metal catalysts, such as palladium or copper, could be adapted for this purpose. For instance, palladium-catalyzed cross-coupling reactions have been extensively used to form C-N bonds, and a similar strategy could be envisioned for the guanylation of amides.

Furthermore, the development of catalytic methods for the direct C-H functionalization of the cyclopropane (B1198618) ring in this compound would open up avenues for creating a library of derivatives with diverse substitution patterns. This would be invaluable for structure-activity relationship (SAR) studies.

Exploration of Bioisosteric Replacements and Analogue Synthesis

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. u-tokyo.ac.jpnih.gov Both the cyclopropyl (B3062369) and the N'-cyanoguanidine moieties of this compound are ripe for bioisosteric exploration to modulate the compound's potential biological activity, selectivity, and pharmacokinetic properties.

The cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or an aromatic ring, offering a way to increase the fraction of sp3-hybridized carbons (a desirable trait in modern drug discovery) and to introduce conformational constraint. beilstein-journals.orgresearchgate.net Analogs of this compound could be synthesized where the cyclopropyl ring is replaced by other small, strained rings like cyclobutane (B1203170) or oxetane, or by small acyclic groups. These modifications could fine-tune the lipophilicity and metabolic stability of the parent compound.

The N'-cyanoguanidine group itself is a bioisostere for other functional groups like guanidines and acylguanidines. rsc.org The synthesis of analogs where the cyano group is replaced with other electron-withdrawing groups, or where the entire guanidine (B92328) core is replaced by other hydrogen-bonding motifs, could lead to compounds with altered receptor binding affinities or improved ADME (absorption, distribution, metabolism, and excretion) profiles. For example, replacing the N'-cyano group with a nitro or trifluoroacetyl group could be explored.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Cyclopropyl | Cyclobutyl, Oxetane, Isopropyl | Modulate ring strain, lipophilicity, and metabolic stability. beilstein-journals.org |

| N'-Cyanoguanidine | Acylguanidine, Thiourea, Squaramide | Alter hydrogen bonding capacity and pKa. rsc.org |

Advancements in Asymmetric Synthesis Utilizing the Cyclopropane Moiety

The introduction of chirality into a molecule can have profound effects on its biological activity. This compound is achiral, but the synthesis of chiral derivatives, particularly those with stereocenters on the cyclopropane ring, represents a significant area for future research.

Recent years have seen remarkable progress in the field of asymmetric cyclopropanation. nih.govnih.govnih.gov These methods, which often employ chiral catalysts based on transition metals like rhodium, copper, or cobalt, could be adapted to produce enantiomerically enriched cyclopropanecarboxylic acid precursors. These chiral building blocks could then be converted into the corresponding N'-cyanocyclopropanecarboximidamides.

A particularly elegant strategy would be the development of a catalytic asymmetric method that directly introduces the this compound functionality onto an alkene, thereby constructing the chiral cyclopropane ring and installing the desired functional group in a single step. While challenging, the development of such a transformation would be a powerful tool for accessing a wide range of chiral analogs.

| Chiral Precursor | Potential Asymmetric Synthesis Method | Key Features |

| Chiral cyclopropanecarboxylic acid | Catalytic asymmetric cyclopropanation of an alkene with a diazoacetate, followed by conversion to the target molecule. | High enantioselectivity, broad substrate scope. nih.gov |

| Chiral this compound | Direct asymmetric aminocyanation of a cyclopropene (B1174273) derivative. | Atom-economical, direct access to the final product. |

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including improved safety, scalability, and the ability to perform multi-step sequences in a telescoped manner. goflow.atnih.gov The synthesis of this compound and its analogs is well-suited for this technology.

The synthesis of cyanoguanidines can involve hazardous reagents or intermediates. Performing these reactions in a flow reactor can mitigate the risks associated with handling these materials by generating them in situ and immediately consuming them in the next reaction step. Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry can lead to higher yields and purities.

An automated flow synthesis platform could be developed for the rapid generation of a library of this compound analogs. By programming a sequence of reactions and purifications, a wide range of building blocks could be combined to produce a diverse set of compounds for biological screening, significantly accelerating the drug discovery process.

Unexplored Reactivity Pathways and Functionalization Strategies

The unique combination of a strained cyclopropane ring and an electron-rich cyanoguanidine moiety in this compound suggests a number of unexplored reactivity pathways that could be exploited for further functionalization.

The cyclopropane ring is known to undergo ring-opening reactions under certain conditions, providing access to a variety of acyclic structures. For example, reaction with electrophiles or transition metal catalysts could lead to the formation of linear products with new functional groups. This could be a powerful strategy for diversifying the molecular scaffold.

The cyanoguanidine group also offers opportunities for further chemical modification. The nitrogen atoms can be alkylated or acylated to introduce new substituents. Additionally, the nitrile group could potentially participate in cycloaddition reactions or be hydrolyzed to a carboxamide, providing further avenues for derivatization. Investigating the selective functionalization of either the cyclopropane ring or the cyanoguanidine group in the presence of the other would be a key challenge and a fruitful area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.